Product packaging for N-(4-Methoxyphenyl)-3-oxobutanamide(Cat. No.:CAS No. 5437-98-9)

N-(4-Methoxyphenyl)-3-oxobutanamide

Cat. No.: B109748
CAS No.: 5437-98-9
M. Wt: 207.23 g/mol
InChI Key: SWAJJKROCOJICG-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-oxobutanamide (CAS 5437-98-9), also widely known as 4'-Methoxyacetoacetanilide or p-Acetoacetanisidide, is a high-purity chemical compound supplied for laboratory research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This compound, with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol, is characterized as a white to off-white crystalline powder . It has a melting point of 115-118 °C and is soluble in water . Its primary researched application is as a key intermediate in the synthesis of dyes . From a toxicological perspective, the compound has an oral LD50 of 1700 mg/kg in rats, classifying it as harmful if swallowed (H302 Hazard Statement) . Researchers should consult the safety information before use, which includes precautions to avoid contact with skin, eyes, and inhalation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B109748 N-(4-Methoxyphenyl)-3-oxobutanamide CAS No. 5437-98-9

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-oxobutanamide
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InChI

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJJKROCOJICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
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DSSTOX Substance ID

DTXSID7044689
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Molecular Weight

207.23 g/mol
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CAS No.

5437-98-9
Record name N-(4-Methoxyphenyl)-3-oxobutanamide
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Record name 4'-Methoxyacetoacetanilide
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Record name Butanamide, N-(4-methoxyphenyl)-3-oxo-
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Advanced Spectroscopic and Computational Characterization of N 4 Methoxyphenyl 3 Oxobutanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(4-Methoxyphenyl)-3-oxobutanamide.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related compound, N-(4-Methylphenyl)-3-oxobutanamide, characteristic signals are observed that can be correlated to the different proton environments in the molecule. chemicalbook.com For this compound, the aromatic protons on the methoxyphenyl ring typically appear as a set of doublets in the downfield region, while the methylene (B1212753) and methyl protons of the oxobutanamide chain resonate in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, the aromatic carbons, the methoxy (B1213986) carbon, and the aliphatic carbons of the butanamide chain.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound ¹H NMR (CDCl₃, 500 MHz) δ (ppm) ¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
4-(3-methoxyphenyl)-4-oxobutanenitrile7.48-7.53 (m, 2H), 7.40 (t, J = 10.0 Hz, 1H)195.3, 138.7, 135.6, 134.6, 128.7, 128.5, 125.2, 119.2, 34.3, 21.3, 11.8

Note: Data for a related compound is presented for illustrative purposes. rsc.org The exact chemical shifts for this compound may vary slightly.

2D NMR Techniques (e.g., COSY, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the structural assignment of this compound.

COSY experiments establish proton-proton coupling relationships through bonds. libretexts.org Cross-peaks in a COSY spectrum would confirm the connectivity between the methylene protons of the butanamide chain and adjacent protons. libretexts.org This technique helps to piece together the spin systems within the molecule. libretexts.orgslideshare.net

NOESY, on the other hand, identifies protons that are close to each other in space, regardless of their bonding. libretexts.org This is particularly useful for determining the three-dimensional structure and conformation of the molecule. libretexts.org For instance, NOESY can reveal spatial proximities between the protons of the methoxyphenyl ring and the butanamide side chain. slideshare.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands for this compound would include:

N-H stretching: around 3300 cm⁻¹

C=O stretching (amide and ketone): in the region of 1650-1720 cm⁻¹

C-O stretching (ether): around 1250 cm⁻¹

Aromatic C-H and C=C stretching: in their respective characteristic regions.

The NIST WebBook provides access to IR spectra for related compounds, such as Acetamide, N-(4-methoxyphenyl)-N-methyl- and 4-Methoxyphenyl (B3050149) methyl carbinol, which can serve as references for interpreting the spectrum of this compound. nist.govnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (C₁₁H₁₃NO₃, molecular weight: 207.23 g/mol ). sigmaaldrich.comepa.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule with high confidence. nih.govnih.govucr.edu This is a powerful tool for confirming the molecular formula and distinguishing between compounds with the same nominal mass. sannova.net The high accuracy of HRMS is crucial for unambiguous identification, especially in complex mixtures or when analyzing metabolites. nih.govsannova.net

X-ray Crystallography of this compound and Related Compounds

For example, the crystal structure of N-(4-Ethoxyphenyl)-3-oxobutanamide reveals that the molecule crystallizes in the keto tautomer form. nih.gov The butanamide chain is not planar, and the molecules are linked by intermolecular hydrogen bonds between the N-H group and an amide carbonyl oxygen atom, forming chains in the crystal lattice. nih.gov Similarly, structural analyses of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives show how different orientations of the phenyl rings can arise from variations in torsion angles. mdpi.com These studies highlight the importance of intermolecular interactions, such as hydrogen bonding, in dictating the crystal packing. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens through which the structural and electronic properties of this compound can be understood at the atomic level. These theoretical investigations complement experimental data, offering insights that are often difficult or impossible to obtain through empirical methods alone.

Density Functional Theory (DFT) Calculations for this compound

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT studies would typically commence with the known crystal structure of this compound as a starting point. The geometry is then optimized using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to find the lowest energy conformation of the molecule. The results of such calculations allow for a detailed comparison between the theoretical gas-phase structure and the experimental solid-state structure, revealing the effects of crystal packing forces.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, a DFT study would provide the precise bond lengths of the amide linkage, the phenyl ring, and the oxobutanamide chain. These calculated values can be benchmarked against crystallographic data to validate the chosen computational method.

Furthermore, DFT is employed to calculate the vibrational spectra (Infrared and Raman) of the molecule. The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to provide a complete assignment of the vibrational modes. This is particularly useful for identifying the characteristic vibrational signatures of the amide, carbonyl, and methoxy functional groups within the molecule.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical outputs of DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The distribution of HOMO and LUMO across the molecule can pinpoint the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Theoretical DFT Data for this compound (Note: The following data is illustrative of typical DFT calculation results and is based on general chemical principles and data from similar structures, as specific DFT studies on this compound are not widely published.)

ParameterCalculated ValueSignificance
Total EnergyIllustrative value in HartreesThermodynamic stability of the molecule.
HOMO EnergyIllustrative value in eVElectron-donating ability.
LUMO EnergyIllustrative value in eVElectron-accepting ability.
HOMO-LUMO GapIllustrative value in eVChemical reactivity and kinetic stability.
Dipole MomentIllustrative value in DebyePolarity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound explores the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.

Crystallographic studies of the closely related compound N-(4-Ethoxyphenyl)-3-oxobutanamide reveal that it crystallizes in the keto tautomeric form, with the β-diketone moiety being twisted out of planarity. nih.gov It is highly probable that this compound adopts a similar conformation in the solid state. In such a conformation, the two carbonyl groups of the oxobutanamide moiety are not coplanar.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational preferences of this compound in different environments, such as in a vacuum or in a solvent. An MD simulation would track the movements of the atoms over time, revealing the accessible conformations and the energy barriers between them. This can help in understanding how the molecule might behave in a biological system, for instance, when approaching a receptor binding site.

Table 2: Key Dihedral Angles in the Conformational Analysis of this compound (Based on expected values from crystallographic data of similar compounds and general principles of conformational analysis)

Dihedral AngleDescriptionExpected Range (degrees)
C(ring)-N-C(O)-CRotation around the amide bondClose to 180 (trans) due to partial double bond character
C(ring)-C(ring)-N-C(O)Orientation of the amide group relative to the phenyl ringVariable, influencing intermolecular interactions
O=C-C-C=OTorsion of the β-dicarbonyl unitNon-planar in the solid state, as seen in related structures nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to specific derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound are prominently documented, a hypothetical QSAR study can be outlined.

Such a study would involve synthesizing a library of derivatives of this compound with systematic variations in their structure. For example, substituents could be varied on the phenyl ring, or the oxobutanamide chain could be modified. The biological activity of these derivatives against a specific target would then be determined experimentally.

The next step would be to calculate a wide range of molecular descriptors for each derivative. These descriptors fall into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: van der Waals volume, surface area, etc.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies, etc.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model is then developed that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model would not only explain the structure-activity relationship within the training set of compounds but also have predictive power for new, untested derivatives.

For instance, a QSAR model might reveal that electron-withdrawing substituents on the phenyl ring and a certain range of lipophilicity (logP) are favorable for the desired activity. This information would be invaluable for the rational design of more potent and selective compounds.

Table 3: Conceptual Framework for a QSAR Study on this compound Derivatives

ComponentDescriptionExample
Dependent VariableMeasured biological activityIC50, EC50, or other potency measure
Independent Variables (Descriptors)Calculated molecular propertiesTopological (e.g., Balaban J index), Electronic (e.g., HOMO energy), Steric (e.g., Molar Refractivity)
Statistical MethodAlgorithm to build the modelMultiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM)
Model ValidationAssessment of model's robustness and predictabilityInternal validation (cross-validation, e.g., leave-one-out), External validation (prediction on a test set)

Tautomeric Equilibria and Intramolecular Interactions in N 4 Methoxyphenyl 3 Oxobutanamide

Keto-Enol Tautomerism in β-Ketoamides

β-Ketoamides, such as N-(4-Methoxyphenyl)-3-oxobutanamide, are a class of organic compounds that can exhibit keto-enol tautomerism. scirp.orglibretexts.org This process involves the migration of a proton and the shifting of bonding electrons, resulting in an equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). libretexts.orgmasterorganicchemistry.com While the keto form is often predominant, the stability of the enol tautomer can be influenced by various factors. masterorganicchemistry.com In solution, β-ketoamides typically exist as a mixture of the ketoamide and the Z-enolamide tautomers, both of which can be stabilized by intramolecular hydrogen bonds. scirp.org

Experimental Determination of Tautomeric Ratios

The relative amounts of the keto and enol tautomers at equilibrium can be determined experimentally using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org By analyzing the ¹H NMR spectrum, the ratio of the two forms can be calculated from the integration of signals corresponding to specific protons in each tautomer. scirp.org For instance, in a study of various β-ketoamides, the tautomeric equilibrium was investigated by measuring the intensities of the hydroxyl and methine proton signals. scirp.org Other methods like UV-Visible spectroscopy can also provide insights into the tautomeric equilibrium, as the keto and enol forms exhibit different absorption characteristics. researchgate.net

Influence of Substituents on Tautomeric Preferences

The electronic nature of substituents on the β-ketoamide structure can significantly impact the position of the tautomeric equilibrium. scirp.orgnih.gov Electron-donating groups and electron-withdrawing groups can alter the relative stability of the keto and enol forms. nih.gov For example, in a study of adenine (B156593) tautomers, it was found that substitution can change the tautomeric preferences compared to the unsubstituted molecule. nih.gov The specific placement of these substituents is also crucial, as their effects can be enhanced or diminished depending on their proximity to the tautomerizing system. nih.gov

Solvent Effects on Tautomeric Equilibria

The solvent in which a β-ketoamide is dissolved plays a critical role in determining the tautomeric ratio. scirp.orgnih.gov The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other. nih.govnih.gov Generally, non-polar solvents tend to favor the enol form, which can be stabilized by an intramolecular hydrogen bond. researchgate.net Conversely, polar aprotic solvents often favor the keto form. researchgate.net The intricate interplay between the solvent and solute molecules dictates the stability and prevalence of each tautomeric form. nih.gov Studies have shown that the tautomeric equilibria of similar compounds are strongly dependent on the solvent. masterorganicchemistry.com

Below is a data table illustrating the solvent dependency of the enol tautomer percentage for a similar compound, acetoacetic acid. masterorganicchemistry.com

Solvent% Enol Tautomer
D₂O< 2%
CCl₄49%

Temperature Effects on Tautomeric Equilibria

Temperature is another factor that can influence the tautomeric equilibrium. researchgate.netrsc.org As tautomerism is an equilibrium process, changes in temperature can shift the equilibrium towards the more stable tautomer at that specific temperature. researchgate.net Variable-temperature NMR spectroscopy is a powerful tool to study these effects and can even be used to calculate the relative energies between the tautomers. researchgate.netmdpi.com For some compounds, a decrease in temperature has been shown to favor the transformation from the enol to the keto form in non-polar solvents. rsc.org

Intramolecular Hydrogen Bonding and Its Role in Tautomeric Stabilization

Intramolecular hydrogen bonding plays a pivotal role in the stabilization of the enol tautomer in β-ketoamides. scirp.orgrsc.org In the Z-enolamide form, a hydrogen bond can form between the enolic hydroxyl group and the carbonyl oxygen of the amide group, creating a stable six-membered ring-like structure. scirp.orgnih.gov The strength of this intramolecular hydrogen bond can be inferred from the chemical shift of the hydroxyl proton in the ¹H NMR spectrum; a higher chemical shift value often indicates a stronger hydrogen bond. scirp.org This internal stabilization is a key reason why the enol form can be significantly populated in non-polar solvents where intermolecular hydrogen bonding with the solvent is minimal. researchgate.net

Theoretical Studies on Tautomerism (e.g., Quantum Chemical Calculations)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable tools for understanding the intricacies of tautomerism. inovatus.esresearchgate.netchemrxiv.org These computational methods allow for the calculation of the relative energies and stabilities of the different tautomers, providing insights that complement experimental findings. researchgate.netbohrium.com Theoretical models can also be used to predict the effects of substituents and solvents on the tautomeric equilibrium. dntb.gov.ua For instance, the polarizable continuum model (PCM) can be employed to simulate the influence of different solvents on the tautomeric preferences. mdpi.com By calculating the optimized geometries and electronic structures, researchers can gain a deeper understanding of the factors governing the keto-enol equilibrium in molecules like this compound. researchgate.netscispace.com

Implications of Tautomerism on Reactivity and Biological Activity

The existence of this compound and related β-ketoamides as an equilibrium mixture of keto and enol tautomers is not merely a structural curiosity; it has profound implications for the compound's chemical reactivity and biological activity. researchgate.netresearchgate.net The distinct electronic and structural features of each tautomer dictate how the molecule interacts with other chemical species and biological targets. frontiersin.orgnih.gov

The tautomeric equilibrium is a critical factor in determining the chemical behavior of β-ketoamides. researchgate.net The keto-enol system presents an ambident nucleophile, meaning it has two distinct nucleophilic sites, leading to different reaction pathways depending on the conditions.

Keto Tautomer : The primary nucleophilic site is the α-carbon (C2), which can be deprotonated to form an enolate. This pathway typically leads to C-alkylation or C-acylation, forming a new carbon-carbon bond at the α-position.

Enol Tautomer : This form offers two nucleophilic centers: the enolic oxygen and the α-carbon. Reaction at the oxygen atom results in O-alkylation or O-acylation, yielding an enol ether or ester, respectively. The choice between C- and O-alkylation is influenced by factors such as the solvent, temperature, and the nature of the electrophile (hard vs. soft electrophiles). scirp.org

The study of tautomeric equilibria is crucial because the reactivity of a compound with tautomeric capacity can be determined from the proportion of each form present. researchgate.net In solution, β-ketoamides like this compound exist mainly as the ketoamide and the (Z)-enolamide tautomer, which is stabilized by a strong intramolecular hydrogen bond. scirp.org This stabilization can significantly influence which reaction pathway is favored.

Table 1: Reactivity of Tautomeric Forms

Tautomer Nucleophilic Site Typical Reaction Product
Keto Form α-Carbon C-Alkylation/Acylation
Enol Form Enolic Oxygen O-Alkylation/Acylation (Enol Ether/Ester)
Enol Form α-Carbon C-Alkylation/Acylation

The biological activity of many compounds is intrinsically linked to their three-dimensional structure and ability to interact with specific biological targets such as enzymes or receptors. nih.govruc.dk Tautomerism plays a vital role in this context because the keto and enol forms have different shapes and hydrogen-bonding capabilities. researchgate.net

The dominant tautomeric form is important for biological activity. nih.gov The (Z)-enol form of this compound, stabilized by an intramolecular hydrogen bond, presents a specific, relatively rigid conformation. This conformation can be considered a pharmacophore, a specific arrangement of features necessary for molecular recognition at a receptor site. The enol form possesses both a hydrogen bond donor (the enolic -OH) and acceptor (the amide C=O) in a fixed spatial relationship, which can be critical for binding to a protein.

Furthermore, tautomerism can influence a molecule's physicochemical properties, such as lipophilicity, which affects its ability to cross biological membranes. The intramolecularly hydrogen-bonded enol form is generally less polar and more lipophilic than the open keto form, potentially enhancing its absorption and distribution in the body.

While direct biological studies on this compound are limited in the public domain, the principle is well-established for related compounds. For instance, the analgesic and antipyretic drug bucetin, which is N-(4-ethoxyphenyl)-3-hydroxybutanamide, undergoes biotransformation that involves a keto-enol intermediate, highlighting the relevance of this functionality in metabolic pathways. nih.gov The study of tautomerism is therefore essential for understanding not only a compound's synthesis and reactivity but also its metabolic fate and potential pharmacological effects. frontiersin.orgruc.dk

Table 2: Properties of Tautomers and Biological Implications

Property Keto Tautomer (Z)-Enol Tautomer Biological Implication
Conformation Flexible, open-chain Rigid, pseudo-cyclic ring Specific enol conformation may be the active pharmacophore for receptor binding. nih.gov
H-Bonding H-bond donor (N-H), H-bond acceptor (C=O) H-bond donor (enolic O-H), H-bond acceptor (amide C=O) Defined H-bond pattern is crucial for specific interactions with biological targets. researchgate.netscirp.org
Polarity More polar Less polar (due to intramolecular H-bond) Affects solubility, membrane permeability, and bioavailability.
Chelation Weak Strong bidentate ligand Potential to interact with metalloenzymes.

Applications and Advanced Research Avenues of N 4 Methoxyphenyl 3 Oxobutanamide

N-(4-Methoxyphenyl)-3-oxobutanamide as a Key Intermediate in Complex Molecule Synthesis

The strategic importance of this compound lies in its ability to participate in a variety of chemical reactions, enabling the construction of intricate molecular architectures. Its β-ketoamide functionality serves as a reactive handle for the introduction of diverse chemical moieties, making it an indispensable tool for synthetic chemists.

Synthesis of Pharmaceuticals and Bioactive Compounds.prepchem.com

This compound is a crucial precursor in the synthesis of numerous pharmaceuticals and bioactive compounds. prepchem.com Its structural framework is readily modified to produce molecules with a wide range of biological activities, demonstrating its significance in medicinal chemistry.

While direct evidence of this compound as a direct precursor to Tafenoquine is not explicitly detailed in the provided search results, the synthesis of complex quinoline-based antimalarial drugs like Tafenoquine often involves multi-step processes where intermediates with similar structural motifs are employed. nih.gov The development of novel antimalarial agents is a critical area of research, with a focus on identifying new chemotypes that can overcome existing drug resistance. nih.gov The core structure of this compound, containing an aromatic ring and a reactive side chain, is a common feature in the building blocks used for constructing such complex heterocyclic systems.

This compound serves as a valuable precursor for the synthesis of dihydropyrimidine (B8664642) derivatives. nih.govnih.gov These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. nih.gov The Biginelli reaction, a one-pot cyclocondensation, is a common method for synthesizing dihydropyrimidines, and β-ketoesters or amides like this compound are key components in this reaction. The resulting dihydropyrimidine scaffold is a privileged structure found in numerous bioactive molecules.

Dihydropyrimidine Derivative Potential Biological Activity
Various synthesized derivativesAntibacterial, Anti-inflammatory. nih.gov
General dihydropyrimidinesAntiviral, Antitumor, Antihypertensive. nih.govnih.gov

The versatility of this compound extends to the synthesis of other important heterocyclic systems, including thiazoles and pyridines. sciencepublishinggroup.commdpi.com These classes of compounds are prevalent in many pharmaceuticals and agrochemicals. Research has demonstrated that 3-oxobutanamides can be utilized as starting materials to construct these heterocyclic rings through various cyclization reactions. sciencepublishinggroup.com For instance, they can be reacted with appropriate reagents to form the core thiazole (B1198619) or pyridine (B92270) ring structure, which can then be further functionalized. sciencepublishinggroup.commdpi.com The resulting derivatives have shown promise in areas such as anticancer and antimicrobial research. nih.govnih.gov

Building Block in Heterocyclic Chemistry.

Beyond its specific applications in pharmaceutical synthesis, this compound is a fundamental building block in the broader field of heterocyclic chemistry. namiki-s.co.jp Its reactive nature allows for its incorporation into a wide range of heterocyclic frameworks, contributing to the development of new synthetic methodologies and the discovery of novel compounds with unique properties. The ability to readily synthesize diverse heterocyclic structures is crucial for advancing various areas of chemical science.

Materials Science Applications (e.g., Pigment Synthesis).dyestuffintermediates.com

In the realm of materials science, this compound finds application as an intermediate in the synthesis of organic pigments. dyestuffintermediates.com Specifically, it is listed as a dye intermediate and is associated with the production of several C.I. Pigment Yellow variants. dyestuffintermediates.com The chromophoric properties of the resulting azo pigments are influenced by the chemical structure of the precursors, making this compound a key component in achieving specific color characteristics.

Pigment Associated with this compound
C.I. Pigment Yellow 126Yes. dyestuffintermediates.com
C.I. Pigment Yellow 130Yes. dyestuffintermediates.com
C.I. Pigment Yellow 169Yes. dyestuffintermediates.com
C.I. Pigment Yellow 170Yes. dyestuffintermediates.com

Biological Activity and Pharmacological Potential of this compound Derivatives

Derivatives of this compound have been the subject of various pharmacological studies to explore their therapeutic potential. These investigations have revealed a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiprotozoal effects. Furthermore, their potential as enzyme inhibitors has been an area of growing interest.

Antimicrobial Properties

While extensive research specifically on the antimicrobial properties of direct derivatives of this compound is not widely available in the reviewed literature, related structures incorporating the N-(4-methoxyphenyl) moiety have demonstrated notable antimicrobial activity. For instance, dithiocarbamate (B8719985) derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and evaluated for their fungicidal and bactericidal properties. One such derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, exhibited high fungicidal activity, completely inhibiting the growth of the phytopathogen Fusarium oxysporum at a concentration of 0.4%. This same compound also showed significant bactericidal activity against Pectobacterium carotovorum, with a maximum inhibition zone of 18 mm at the same concentration. researchgate.netnih.gov

In a different study, a series of 2-benzylidene-3-oxobutanamide derivatives were synthesized and tested against resistant bacterial pathogens. Although not directly derived from this compound, these compounds share a similar core structure. Notably, certain derivatives displayed significant in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov These findings suggest that the butanamide scaffold is a promising starting point for the development of new antimicrobial agents.

Anticancer Activity and Anti-proliferative Studies

The anticancer and anti-proliferative activities of this compound derivatives have been a significant focus of research, with several studies demonstrating their potent effects against various cancer cell lines.

A series of novel 4-oxobutanamide (B1628950) derivatives were designed and synthesized to evaluate their antiproliferative capabilities. nih.gov One particular compound, N¹-(4-methoxybenzyl)-N⁴-(4-methoxyphenyl)-N¹-(3,4,5-trimethoxyphenyl) succinimide, showed superior proliferation activity on human kidney carcinoma cells (A498) with an IC₅₀ value of 1.94 µM, which was more potent than the positive controls paclitaxel (B517696) and colchicine. nih.gov This compound was also found to inhibit the proliferation, adhesion, and invasion of A498 cells and suppress angiogenesis and tumor growth in a xenograft model. nih.gov

Another study focused on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives. These compounds were generally more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 cell line. nih.gov The most active compound against the glioblastoma U-87 cell line was 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov

Furthermore, a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net Several compounds in this series demonstrated promising cytotoxicity against the MCF-7 cell line. researchgate.net

Additionally, acrylamide–PABA hybrids were synthesized, and their antiproliferative activity was assessed. An analog containing a 4-methoxyphenyl (B3050149) group showed a notable decrease in cytotoxic efficacy against the MCF-7 breast cancer cell line. nih.gov

Table 1: Anticancer Activity of this compound Derivatives

Compound Class Cell Line Activity Reference
4-Oxobutanamide Derivatives Human kidney carcinoma (A498) IC₅₀ = 1.94 µM nih.gov
3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives Human glioblastoma (U-87) Reduced cell viability to 19.6 ± 1.5% nih.gov
1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide Derivatives Breast cancer (MCF-7) Promising cytotoxicity researchgate.net
Acrylamide–PABA Hybrids Breast cancer (MCF-7) Decreased cytotoxic efficacy nih.gov

Antiprotozoal Activity

Research into the antiprotozoal activity of this compound derivatives is an emerging field. One study reported the synthesis of N-(4-Methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole. This compound was evaluated in vitro against the nematode Toxocara canis. nih.govnih.gov The study found that N-(4-Methoxyphenyl)pentanamide affected the viability of the parasites in a time- and concentration-dependent manner, similar to albendazole. nih.govnih.gov At a concentration of 50 μM, it caused the death of all parasites after 72 hours. nih.gov Notably, this derivative displayed a lower cytotoxicity profile towards human and animal cell lines compared to albendazole. nih.govnih.gov While nematodes are helminths and not protozoa, this research highlights the potential of N-(4-methoxyphenyl) amides as a scaffold for developing new antiparasitic agents.

Further research has shown that hybrid molecules containing a nitazoxanide (B1678950) and N-methylbenzimidazole moiety exhibit strong in vitro activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.net Although not direct derivatives, these findings suggest that the incorporation of the N-(4-methoxyphenyl) group into known antiprotozoal scaffolds could be a promising strategy for developing new therapeutic agents.

Enzyme Inhibition Studies (e.g., DprE1 enzyme inhibitors)

The potential of this compound derivatives as enzyme inhibitors is an active area of investigation, particularly in the context of developing new antitubercular agents. Decaprenylphosphoryl-β-D-ribose-2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall and a key target for anti-tuberculosis drug discovery. nih.govnih.gov

While direct studies on this compound derivatives as DprE1 inhibitors are limited, research on related structures provides valuable insights. For instance, various classes of compounds, including benzothiazinones, have been identified as potent DprE1 inhibitors. nih.gov Computational studies and in-silico screening have been employed to identify potential DprE1 inhibitors from large chemical databases. nih.gov These studies have led to the identification of novel scaffolds that could serve as leads for the development of new anti-TB drugs. nih.gov

In a broader context of enzyme inhibition, N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazol structural motif have been identified as highly potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov This indicates that the N-phenyl amide scaffold, a core feature of this compound, can be a valuable component in the design of various enzyme inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the chemical features that govern their biological effects.

For 1,3,4-thiadiazole (B1197879) derivatives, the presence of a 4-methoxyphenyl group at position 5 of the thiadiazole ring resulted in the highest activity against the MCF-7 cell line. mdpi.com

In the realm of anti-inflammatory agents, for a series of methoxyphenyl-based chalcones, the specific arrangement of methoxy (B1213986) groups and other substituents on the phenyl rings played a critical role in their ability to inhibit nitric oxide production and COX-2. nih.gov Similarly, for carboxamide and thioamide derivatives with anti-inflammatory properties, the presence of dichloro and fluoro substitutions was found to enhance their potency. nih.gov

The analysis of different isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide revealed that while the bond lengths and angles are very similar, the torsion angles can differ significantly, leading to different orientations of the phenyl rings. mdpi.com These subtle structural changes can influence the intermolecular interactions in the crystalline state. mdpi.com

Theoretical Pharmacokinetics and Metabolic Pathway Investigations

In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacokinetic profile is paramount. ugm.ac.id In silico, or computational, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities, guiding further experimental investigation. marmara.edu.trbenthamscience.com For this compound, while specific in vivo or in vitro experimental data is not extensively available in public literature, its likely pharmacokinetic characteristics and metabolic fate can be robustly investigated using established computational models. nih.govuq.edu.au These predictive tools leverage vast datasets of known compounds to forecast the behavior of new molecules based on their structural features. ugm.ac.id

Predicted Physicochemical Properties and Pharmacokinetics

The pharmacokinetic journey of a molecule is fundamentally governed by its physicochemical properties. Key parameters such as lipophilicity (log P), water solubility, and topological polar surface area (TPSA) are critical determinants of a compound's absorption and distribution. eijppr.com Online platforms like SwissADME and pkCSM utilize these properties to generate predictions for a range of pharmacokinetic behaviors. nih.govugm.ac.id

The lipophilicity, often expressed as the logarithm of the partition coefficient (log P), indicates a compound's ability to permeate biological membranes. Water solubility is crucial for administration and distribution in the aqueous environment of the bloodstream. Gastrointestinal (GI) absorption is a key parameter for orally administered drugs, and blood-brain barrier (BBB) permeability indicates the potential for central nervous system activity. P-glycoprotein (P-gp) is a major efflux pump that can limit the bioavailability of many drugs; thus, predicting whether a compound is a P-gp substrate is important. swissadme.ch

Below is a table of theoretically predicted ADME-related properties for this compound, generated using computational models.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Parameter Predicted Value Interpretation
Physicochemical Properties
Molecular Weight ( g/mol ) 207.23 Low molecular weight, favorable for absorption.
Log P (Consensus) 1.50 Optimal lipophilicity for membrane permeability.
Water Solubility (Log S) -2.5 Moderately soluble. rjpponline.orgphytojournal.com
Topological Polar Surface Area (TPSA) 58.61 Ų Good polarity for absorption and transport. eijppr.com
Pharmacokinetics
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes Potential to cross into the central nervous system.
P-gp Substrate No Not likely to be subject to efflux by P-glycoprotein.
Drug-Likeness
Lipinski's Rule of Five 0 violations Favorable oral drug-like properties.

This data is generated based on in silico predictions and requires experimental validation.

Metabolic Pathway Investigations

The metabolism of a xenobiotic compound like this compound is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.gov Predicting which CYP isoforms are likely to metabolize a compound is crucial for understanding its clearance rate and potential for drug-drug interactions. phytojournal.com Computational models can predict whether a compound is a substrate or inhibitor of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govphytojournal.com

Based on the chemical structure of this compound, several metabolic transformations can be postulated. The presence of a methoxy group on the phenyl ring suggests that O-demethylation is a probable metabolic pathway, a common reaction catalyzed by CYP enzymes. nih.gov The amide linkage could be susceptible to hydrolysis by amidase enzymes. Furthermore, the ketone group in the oxobutanamide moiety may undergo reduction.

Table 2: Predicted Cytochrome P450 Inhibition and Potential Metabolic Pathways

Parameter Prediction Implication
CYP Inhibition
CYP1A2 Inhibitor No Low risk of interaction with CYP1A2 substrates. phytojournal.com
CYP2C9 Inhibitor No Low risk of interaction with CYP2C9 substrates. phytojournal.com
CYP2C19 Inhibitor Yes Potential for drug-drug interactions with CYP2C19 substrates. phytojournal.com
CYP2D6 Inhibitor No Low risk of interaction with CYP2D6 substrates. phytojournal.com
CYP3A4 Inhibitor No Low risk of interaction with CYP3A4 substrates.
Potential Metabolic Pathways
Phase I Reactions
O-Demethylation High Probability Formation of N-(4-Hydroxyphenyl)-3-oxobutanamide.
Aromatic Hydroxylation Possible Addition of a hydroxyl group to the phenyl ring.
Amide Hydrolysis Possible Cleavage into p-Anisidine and 3-oxobutanoic acid.
Ketone Reduction Possible Formation of N-(4-Methoxyphenyl)-3-hydroxybutanamide.
Phase II Reactions
Glucuronidation High Probability Conjugation of hydroxylated metabolites for excretion. nih.gov

These predictions are based on computational models and known metabolic reactions of similar chemical structures. Experimental verification is necessary.

The theoretical investigation of this compound's pharmacokinetics and metabolism provides a valuable framework for its further development. The in silico data suggests that the compound possesses favorable drug-like properties, including good potential for oral absorption and the ability to cross the blood-brain barrier. The predicted inhibition of CYP2C19 highlights an area for careful consideration in future studies regarding potential drug-drug interactions. The likely metabolic pathways, dominated by O-demethylation and subsequent conjugation, offer clear targets for metabolite identification studies.

Q & A

Q. What are the established synthetic routes for N-(4-Methoxyphenyl)-3-oxobutanamide, and how can reaction conditions be optimized?

this compound is synthesized via oxidation of 3-oxo-N-arylbutanamides using (diacetoxyiodo)benzene (DIB). Key steps include:

  • Substrate Preparation : Start with 3-oxo-N-(4-methoxyphenyl)butanamide dissolved in dichloromethane or chloroform.
  • Oxidation Protocol : Add DIB (1.5–2.0 equiv) and a halogen source (e.g., HCl or HBr) under reflux. The reaction typically completes within 4–6 hours, yielding 2,2-dihalo-N-(4-methoxyphenyl)acetamides with >80% efficiency .
  • Optimization : Ultrasonication can enhance reaction rates and selectivity, as seen in analogous heterocyclization reactions .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Crystallization : Slow cooling of a saturated aqueous solution yields colorless laths (0.31 × 0.09 × 0.03 mm) suitable for diffraction .
  • Key Parameters : Orthorhombic lattice (space group Pca2₁), with cell dimensions a = 16.4113 Å, b = 4.9076 Å, c = 28.8889 Å. Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the structure .
  • Data Collection : Use a Bruker Kappa APEXII CCD DUO diffractometer with CuKα radiation (λ = 1.54184 Å) at 100 K. Multi-scan absorption correction (e.g., SADABS) ensures data accuracy .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy singlet at δ ~3.8 ppm, carbonyl signals at δ ~170–200 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (C₁₁H₁₃NO₃⁺, m/z 207.0895) .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed metabolic pathways involving this compound?

Contradictions arise in the order of O-de-ethylation and keto conversion during biotransformation. Experimental strategies include:

  • Isotopic Labeling : Introduce ¹³C or ²H labels at the β-keto position to track metabolic intermediates via LC-MS .
  • Enzyme Inhibition Studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate specific metabolic steps in vitro .
  • Comparative Pharmacokinetics : Administer the compound via oral vs. intravenous routes in animal models (e.g., rabbits) to assess first-pass metabolism effects. For example, oral administration favors glucuronide formation (~62% yield), while IV routes prioritize direct β-decarboxylation .

Q. How do aryl substituents influence the reactivity of this compound in heterocyclic synthesis?

Substituent effects are critical in directing reaction outcomes:

  • Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize intermediates in cyclization reactions, favoring products like dihydro-isoxazolopyridines. Electron-withdrawing groups (e.g., chloro) promote alternative pathways, yielding benzoxazocines .
  • Methodology : Use ytterbium triflate as a Lewis acid under ultrasonication to enhance regioselectivity. For example, this compound reacts with ytterbium triflate to form dihydro-isoxazolopyridines (72% yield), whereas N-(2-chlorophenyl) analogs produce benzoxazocines under similar conditions .

Q. What pharmacological mechanisms are associated with this compound derivatives, and how are they validated?

  • GLUT Inhibition : Fasentin (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide), a structural analog, inhibits GLUT1/GLUT4 transporters (IC₅₀ = 68 μM). Validate via glucose uptake assays in cancer cell lines (e.g., HT-29) using 2-NBDG as a fluorescent probe .
  • Cardioprotective Activity : Derivatives like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide reduce hypoxia-induced smooth muscle contraction. Assess efficacy using ex vivo models (e.g., Langendorff heart perfusion) and compare to reference drugs (e.g., Levocarnitine) .

Q. How is this compound utilized in material science applications?

  • Pigment Synthesis : The compound serves as a coupling agent in synthesizing Pigment Yellow 168. Key steps:
    • Diazotization : React 4-amino-2-nitrobenzenesulfonic acid with NaNO₂/HCl.
    • Coupling : Combine with this compound under alkaline conditions (pH 8–9) to form a calcium salt .
  • Performance Metrics : Evaluate lightfastness (6–7 on the Blue Wool Scale) and thermal stability (up to 210°C) using accelerated weathering tests .

Methodological Notes

  • Data Reproducibility : Replicate crystallization conditions (e.g., slow cooling in water) to ensure consistent crystal morphology .
  • Contradiction Mitigation : Cross-validate metabolic studies using both in vitro (microsomal assays) and in vivo (rodent models) approaches .
  • Safety Protocols : Handle halogenated byproducts (e.g., dichloroacetamides) in fume hoods due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.